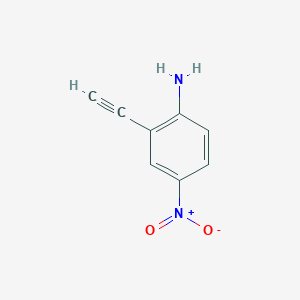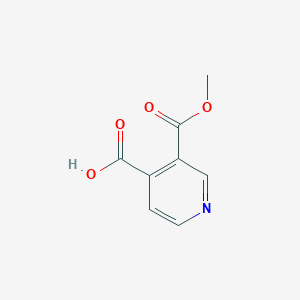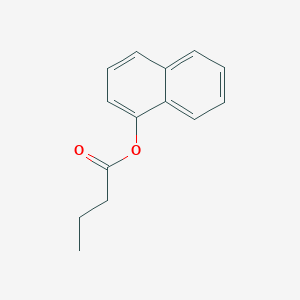
1-Naphthyl butyrate
Übersicht
Beschreibung
1-Naphthyl butyrate, also known as α-naphthyl butyrate, is a substrate for the esterase enzyme. It aids in assessing α-naphthyl butyrate esterase activity in monocytes and lymphocytes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s important to note that butyrate-producing bacteria have gained attention due to their importance for a healthy colon. These bacteria are polyphyletic and cannot be accurately detected by 16S rRNA gene sequencing. Therefore, approaches targeting the terminal genes of the main butyrate-producing pathway have been developed .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s worth noting that the β-C10H7OO• isomer reacts approximately likewise to α-C10H7OO• on similar energy levels, forming the same main product species .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.26 g/mol. It has a XLogP3 of 3.6, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. It also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
1-Naphthyl butyrate has a wide variety of applications in scientific research. It has been used as an enzyme inhibitor, a metabolic modulator, and a signal transduction molecule. It has been used to study the role of phospholipase A2 in cell signaling and to investigate the role of certain enzymes in the regulation of cell metabolism. It has also been used to study the effects of drugs on cell signaling pathways and to investigate the role of certain hormones in regulating metabolic processes.
Wirkmechanismus
Target of Action
The primary target of 1-Naphthyl Butyrate is the esterase enzyme . Esterases are a broad family of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and the detoxification of ester-based drugs.
Mode of Action
This compound acts as a substrate for the esterase enzyme . It binds to the active site of the enzyme, where it undergoes hydrolysis, a chemical reaction that breaks the ester bond in this compound. This reaction results in the formation of 1-Naphthol and butyric acid .
Result of Action
The hydrolysis of this compound by esterases results in the production of 1-Naphthol and butyric acid . This reaction can be used to assess the activity of esterases in various cell types, including monocytes and lymphocytes . Therefore, this compound can be used as a tool in biochemical and medical research.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of esterases can be affected by pH, temperature, and the presence of other substances that can interact with the enzyme. Moreover, the stability of this compound may be affected by light, heat, and pH .
Vorteile Und Einschränkungen Für Laborexperimente
1-Naphthyl butyrate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is important to note that this compound butyrate is a potent inhibitor of certain enzymes, and thus care must be taken to avoid over-inhibition of these enzymes.
Zukünftige Richtungen
1-Naphthyl butyrate has a wide range of potential applications in scientific research. It has been used to study the role of phospholipase A2 in cell signaling and to investigate the role of certain enzymes in the regulation of cell metabolism. It has also been used to study the effects of drugs on cell signaling pathways and to investigate the role of certain hormones in regulating metabolic processes. In addition, it has potential applications in the development of new drugs and therapies for a variety of diseases and conditions. Further research is needed to fully understand the potential of this compound butyrate and to develop new and more effective applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
naphthalen-1-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-6-14(15)16-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVJNRXPRQKFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062851 | |
| Record name | .alpha.-Naphthyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3121-70-8 | |
| Record name | α-Naphthyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3121-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Naphthyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Naphthyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 1-naphthalenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-Naphthyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UZL9U0CIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1-naphthyl butyrate primarily used for in a research setting?
A1: this compound is frequently employed as a substrate to determine the activity of specific enzymes called esterases, particularly carboxylesterases. [, , , , , , , ] These enzymes play a crucial role in various biological processes, including detoxification and metabolism. By measuring the rate at which this compound is hydrolyzed, researchers can gain valuable insights into the function and activity of these enzymes in different biological systems.
Q2: How does this compound work as a substrate for esterases?
A2: Carboxylesterases, a type of esterase, catalyze the hydrolysis of ester bonds. [] When this compound encounters a carboxylesterase, the enzyme facilitates the cleavage of the ester bond between the naphthol and butyrate moieties. This reaction releases 1-naphthol, which can be easily detected and quantified using spectroscopic methods due to its fluorescence. []
Q3: Can you explain the significance of the different hydrolysis rates observed with different substrates like 1-naphthyl acetate and this compound?
A4: The rate at which an esterase hydrolyzes different substrates provides valuable information about its substrate specificity and catalytic efficiency. [] For example, a study on a ruminal bacterium revealed that the enzyme hydrolyzed 1-naphthyl acetate faster than this compound. [] This suggests a preference for shorter-chain substrates. Such variations in hydrolysis rates allow researchers to characterize esterases based on their substrate preferences and deduce potential biological roles.
Q4: How do researchers utilize this compound in studying insecticide resistance?
A5: this compound plays a crucial role in investigating insecticide resistance, particularly in insects. A study comparing the tolerance of tobacco budworms and corn earworms to organophosphate insecticides highlighted the importance of esterases. [] The study found that tobacco budworms, which are more resistant, had higher esterase activity towards this compound and other substrates. This elevated esterase activity is linked to the detoxification of insecticides, contributing to increased resistance.
Q5: Are there any known limitations or challenges associated with using this compound as a research tool?
A6: While this compound is a valuable tool, it's crucial to be aware of potential limitations. Its non-specific hydrolysis by multiple esterases might pose challenges in attributing activity to a particular enzyme. Additionally, factors like substrate concentration, pH, and temperature can influence hydrolysis rates and must be carefully controlled during experiments. [, ] Utilizing appropriate controls and specific inhibitors can help address some of these limitations.
Q6: Beyond insecticide resistance and enzyme activity studies, are there other research applications for this compound?
A7: While predominantly used for studying esterases, this compound's applications extend to other research areas. For instance, it's used in exploring the biochemical responses of marine bivalves to pharmaceutical exposure. [] Researchers used this compound and other substrates to assess carboxylesterase activity in mussels and clams exposed to oseltamivir phosphate. This research highlights its use in ecotoxicological studies to understand the impact of pharmaceuticals on aquatic organisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





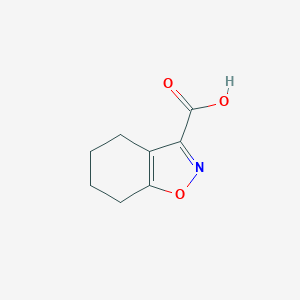


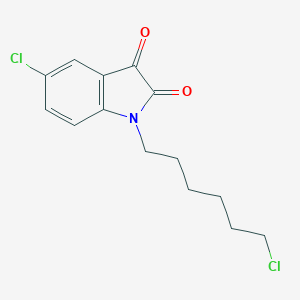

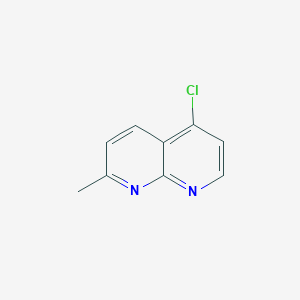
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)

![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
